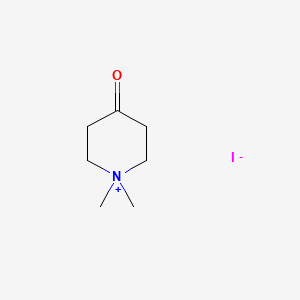

1,1-Dimethyl-4-oxopiperidin-1-ium iodide

Description

The exact mass of the compound 1,1-Dimethyl-4-oxopiperidin-1-ium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149999. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1-Dimethyl-4-oxopiperidin-1-ium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dimethyl-4-oxopiperidin-1-ium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1-dimethylpiperidin-1-ium-4-one;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO.HI/c1-8(2)5-3-7(9)4-6-8;/h3-6H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQPCACOOKKMHW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(=O)CC1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456992 | |

| Record name | 1,1-Dimethyl-4-oxopiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26822-37-7 | |

| Record name | Piperidinium, 1,1-dimethyl-4-oxo-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26822-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 149999 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026822377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26822-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethyl-4-oxopiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Properties of 1,1-Dimethyl-4-oxopiperidin-1-ium Iodide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,1-dimethyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium salt with significant applications in synthetic chemistry. This document moves beyond a simple recitation of facts to offer in-depth insights into its synthesis, physicochemical properties, and reactivity, particularly in the context of its interaction with bases. The protocols and theoretical discussions are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Introduction and Molecular Overview

1,1-Dimethyl-4-oxopiperidin-1-ium iodide is a quaternary ammonium salt with the chemical formula C₇H₁₄INO.[1] Its structure consists of a piperidine ring with a ketone functional group at the 4-position and a quaternary nitrogen atom bearing two methyl groups. The positive charge on the nitrogen is counterbalanced by an iodide anion.

| Property | Value | Source |

| IUPAC Name | 1,1-dimethyl-4-oxopiperidin-1-ium iodide | PubChem |

| CAS Number | 26822-37-7 | PubChem |

| Molecular Formula | C₇H₁₄INO | PubChem |

| Molecular Weight | 255.10 g/mol | PubChem |

| Canonical SMILES | C[N+]1(CCC(=O)CC1)C.[I-] | PubChem |

The permanently charged nature of the quaternary ammonium cation makes this compound non-volatile and generally soluble in polar solvents. Its reactivity is largely dictated by the presence of the ketone and the quaternary ammonium group, which can undergo reactions with nucleophiles and bases, respectively.

Synthesis of 1,1-Dimethyl-4-oxopiperidin-1-ium Iodide

The synthesis of 1,1-dimethyl-4-oxopiperidin-1-ium iodide is a classic example of the quaternization of a tertiary amine. This reaction is typically a straightforward Sₙ2 process where the lone pair of electrons on the nitrogen atom of the starting material, 1-methyl-4-piperidone, attacks the electrophilic methyl group of methyl iodide.

Caption: Synthetic pathway for 1,1-dimethyl-4-oxopiperidin-1-ium iodide.

Experimental Protocol: Synthesis via Quaternization

This protocol is based on the general principles of amine quaternization.

Materials:

-

1-Methyl-4-piperidone

-

Methyl iodide

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1-methyl-4-piperidone in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of methyl iodide to the stirred solution. Caution: Methyl iodide is toxic and should be handled in a fume hood.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by the precipitation of the solid product.

-

Once the reaction is complete (typically after several hours), collect the solid product by vacuum filtration.

-

Wash the product with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 1,1-dimethyl-4-oxopiperidin-1-ium iodide as a white or off-white solid.

Physicochemical Properties

Solubility

As an ionic salt, 1,1-dimethyl-4-oxopiperidin-1-ium iodide is expected to be soluble in polar solvents such as water, methanol, and ethanol. Its solubility in nonpolar organic solvents like diethyl ether and hexane is expected to be low. A related compound, 1,1-dimethyl-4-phenylpiperazinium iodide, has a measured water solubility of 21 mg/mL.

Spectroscopic Properties

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent N-methyl groups. The protons on the piperidine ring would appear as multiplets, with those adjacent to the nitrogen and the carbonyl group being the most deshielded.

-

¹³C NMR: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon at a low field (typically >200 ppm). The carbons of the N-methyl groups would appear at a higher field, and the four carbons of the piperidine ring would have distinct chemical shifts.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ketone, typically in the range of 1700-1725 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups will also be present.

"Basic Properties": Reactivity with Bases and the Hofmann Elimination

The term "basic properties" for a quaternary ammonium salt is a misnomer, as the cation is permanently charged and does not possess a pKa in the traditional sense. However, the compound's reactivity in the presence of strong bases is a critical aspect of its chemistry, primarily through the Hofmann Elimination reaction.[2][3][4][5]

The Hofmann elimination is an elimination reaction of amines and quaternary ammonium salts that forms an alkene. The reaction proceeds by treating the quaternary ammonium iodide salt with a strong base, typically by first converting it to the hydroxide salt using silver oxide and water, followed by heating.[3][5]

Caption: The Hofmann Elimination pathway for a quaternary ammonium salt.

In the case of 1,1-dimethyl-4-oxopiperidin-1-ium iodide, the presence of beta-hydrogens on the piperidine ring allows for elimination to occur. The Hofmann rule predicts that the major product will be the least substituted (least stable) alkene.[5]

Experimental Protocol: Hofmann Elimination

This is a generalized procedure for the Hofmann elimination of a quaternary ammonium iodide.

Materials:

-

1,1-Dimethyl-4-oxopiperidin-1-ium iodide

-

Silver(I) oxide (Ag₂O)

-

Deionized water

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Prepare an aqueous solution of 1,1-dimethyl-4-oxopiperidin-1-ium iodide.

-

Add a suspension of silver(I) oxide in water to the solution. This will precipitate silver iodide and generate the quaternary ammonium hydroxide in solution.

-

Stir the mixture for a period to ensure complete reaction.

-

Filter the mixture to remove the silver iodide precipitate.

-

Heat the resulting aqueous solution of 1,1-dimethyl-4-oxopiperidin-1-ium hydroxide.

-

The elimination reaction will occur upon heating, leading to the formation of an alkene, trimethylamine, and water. The volatile products can be collected by distillation.

Applications in Organic Synthesis

1,1-Dimethyl-4-oxopiperidin-1-ium iodide serves as a valuable intermediate in organic synthesis. A notable application is its use in transamination reactions to produce other substituted piperidones. For instance, it is a key starting material in the synthesis of 1-tert-butyl-4-piperidone, where it reacts with tert-butylamine. In this process, the efficient trapping of the dimethylamine byproduct is crucial for achieving a high yield.[6]

Safety and Handling

1,1-Dimethyl-4-oxopiperidin-1-ium iodide is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1,1-Dimethyl-4-oxopiperidin-1-ium iodide is a readily synthesized quaternary ammonium salt with well-defined reactivity. While the term "basic properties" is not strictly accurate, its behavior in the presence of strong bases, leading to Hofmann elimination, is a key chemical characteristic. Its utility as a synthetic intermediate further underscores its importance in the field of organic chemistry. This guide provides the foundational knowledge for researchers and drug development professionals to confidently handle and utilize this compound in their work.

References

-

PubChem. (n.d.). 1,1-Dimethyl-4-oxopiperidin-1-ium iodide. Retrieved from [Link]

-

NROChemistry. (n.d.). Hofmann Elimination. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Hofmann elimination. Retrieved from [Link]

-

Chad's Prep. (n.d.). 22.4 Hofmann Elimination and Cope Elimination. Retrieved from [Link]

-

BYJU'S. (n.d.). Hofmann Elimination. Retrieved from [Link]

-

Schmalz, H.-G., & Reissig, H.-U. (2012). Acrylate as an Efficient Dimethylamine Trap for the Practical Synthesis of 1-tert-Butyl-4-piperidone via Transamination. Organic Process Research & Development, 16(7), 1364-1367. [Link]

Sources

- 1. 1,1-Dimethyl-4-oxopiperidin-1-ium iodide | C7H14INO | CID 11149497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hofmann Elimination | NROChemistry [nrochemistry.com]

- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 4. Hofmann Elimination and Cope Elimination- Chad's Prep® [chadsprep.com]

- 5. byjus.com [byjus.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1,1-Dimethyl-4-oxopiperidin-1-ium iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethyl-4-oxopiperidin-1-ium iodide is a quaternary ammonium compound (QAC) built upon the versatile 4-oxopiperidine scaffold. As a member of the QAC family, it possesses inherent characteristics of this class, including cationic surfactant properties and potential antimicrobial activity. The piperidone core is a privileged structure in medicinal chemistry, frequently serving as a key intermediate in the synthesis of more complex bioactive molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, potential applications, and the scientific rationale behind its use in research and development.

Introduction: The Intersection of Structure and Function

1,1-Dimethyl-4-oxopiperidin-1-ium iodide, with the chemical formula C7H14INO, occupies an interesting niche in chemical science.[1] Its structure is a composite of two key functional motifs:

-

The Quaternary Ammonium Cation: The positively charged nitrogen atom, permanently quaternized with two methyl groups, defines the molecule as a QAC. This class of compounds is widely recognized for its antimicrobial and surfactant properties, which stem from the ability of the cationic head to interact with negatively charged microbial cell membranes, leading to their disruption.[2] QACs are integral components in a vast array of products, from common disinfectants to specialized pharmaceutical excipients and active pharmaceutical ingredients (APIs).[2][3][4] The specific nature of the alkyl groups attached to the nitrogen influences both the efficacy and the safety profile of the compound.[2]

-

The 4-Oxopiperidine Core: The piperidine ring is a foundational heterocyclic motif in drug discovery. The presence of a ketone at the 4-position provides a reactive handle for a multitude of chemical transformations, making it an exceptionally valuable synthetic intermediate.[5] This carbonyl group can be functionalized through reactions such as reductive amination, aldol condensation, or Wittig reactions, enabling the construction of diverse and complex molecular architectures, including spirocyclic compounds.[5][6]

The combination of these two features in a single molecule makes 1,1-Dimethyl-4-oxopiperidin-1-ium iodide a subject of interest for its potential direct bioactivity and, more significantly, as a building block in synthetic organic chemistry and drug development programs.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a research setting.

Key Properties

The essential properties of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide are summarized below.

| Property | Value | Source |

| IUPAC Name | 1,1-dimethyl-4-oxopiperidin-1-ium iodide | PubChem[1] |

| Molecular Formula | C7H14INO | PubChem[1] |

| Molecular Weight | 255.10 g/mol | PubChem[1] |

| CAS Number | 26822-37-7 | PubChem[1] |

| Canonical SMILES | C[N+]1(CCC(=O)CC1)C.[I-] | PubChem[1] |

| Physical Form | Solid (Predicted) | --- |

| Solubility | Miscible with water and lower alcohols | General QAC Property[2] |

Spectroscopic Profile (Predicted)

For unambiguous identification, spectroscopic analysis is essential. Based on the molecular structure, the following spectral characteristics are predicted:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A prominent singlet would correspond to the six protons of the two equivalent N-methyl groups. The protons on the piperidine ring would appear as two triplets (or more complex multiplets) corresponding to the protons alpha and beta to the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum would show a peak for the carbonyl carbon (C=O) in the downfield region (typically 190-210 ppm). Peaks for the two equivalent N-methyl carbons and the methylene carbons of the piperidine ring would appear in the aliphatic region.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1715 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular cation at m/z 128.11 (C7H14NO⁺). The full isotopic pattern would confirm the elemental composition.

Synthesis and Purification Workflow

The synthesis of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide is typically achieved through the quaternization of a tertiary amine precursor. The causality behind this choice is the high nucleophilicity of the tertiary amine and the excellent leaving group ability of the iodide from the methylating agent.

Synthetic Workflow Diagram

The logical flow of the synthesis is outlined below.

Caption: General workflow for the synthesis of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis should yield a product with the expected spectroscopic data and melting point.

Materials:

-

1-Methyl-4-oxopiperidine

-

Iodomethane (Methyl Iodide)

-

Anhydrous Acetonitrile

-

Anhydrous Diethyl Ether

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

-

Büchner funnel and vacuum flask

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-Methyl-4-oxopiperidine (1.0 eq) in anhydrous acetonitrile.

-

Rationale: Anhydrous conditions are crucial to prevent side reactions involving water. An inert atmosphere protects the reagents from atmospheric moisture and oxygen. Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants but may allow the salt product to precipitate.

-

-

Addition of Reagent: Cool the solution in an ice bath. Add iodomethane (1.1 eq) dropwise via syringe.

-

Rationale: The reaction is exothermic; cooling controls the reaction rate and prevents potential side reactions. A slight excess of the methylating agent ensures complete conversion of the starting material.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting amine spot is consumed.

-

Rationale: Extended stirring ensures the reaction goes to completion. TLC is a standard technique to visually track the disappearance of reactants and the appearance of products.

-

-

Isolation: If a precipitate has formed, cool the flask further to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Wash the collected solid with a small amount of cold, anhydrous diethyl ether.

-

Rationale: The quaternary ammonium salt product is generally insoluble in nonpolar solvents like diethyl ether, while unreacted starting materials and non-polar impurities will be washed away. Using cold solvent minimizes product loss.

-

-

Drying & Characterization: Dry the white to off-white solid under high vacuum. Determine the yield and characterize the product using NMR, IR, and melting point analysis to confirm its identity and purity.

Applications in Research and Development

While specific, large-scale applications of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide are not widely documented, its value lies primarily as a synthetic intermediate and a model compound for studying QAC properties.

Synthetic Intermediate

The primary utility of this compound is as a precursor for more elaborate molecular structures. The 4-oxo position is a key site for functionalization. However, the permanent positive charge on the nitrogen atom influences the reactivity of the ring. This can be strategically exploited:

-

Phase-Transfer Catalysis: As a quaternary ammonium salt, it has the potential to act as a phase-transfer catalyst, shuttling anions between aqueous and organic phases, although more lipophilic QACs are typically used for this purpose.

-

Modification of Reactivity: The electron-withdrawing effect of the cationic nitrogen can influence the acidity of the α-protons and the electrophilicity of the carbonyl carbon, offering different reactivity profiles compared to its N-Boc or N-benzyl protected counterparts.[5]

-

Precursor to Biologically Active Molecules: The piperidine core is found in numerous pharmaceuticals. Synthetic routes may involve the creation of such a quaternary salt as an intermediate, which could then be demethylated or otherwise transformed in subsequent steps. Derivatives of 4-piperidones have been explored for various activities, including analgesic properties.[6]

Mechanistic Studies

As a simple, well-defined QAC, it can serve as a model compound in several research areas:

-

Antimicrobial Research: It can be used as a reference compound in structure-activity relationship (SAR) studies to understand how modifications to the piperidine ring affect the antimicrobial potency of the quaternary ammonium group.

-

Toxicology and Environmental Science: Given the rising concern over the environmental accumulation and potential toxicity of QACs, this water-soluble compound could be used in toxicological assays to study mechanisms of cytotoxicity, reproductive toxicity, or environmental degradation.[3][7]

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed.

GHS Hazard Information

Based on available data, 1,1-Dimethyl-4-oxopiperidin-1-ium iodide is classified with the following hazards:[1]

| Hazard Code | Description | Precaution |

| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. |

| H315 | Causes skin irritation | Wear protective gloves. |

| H319 | Causes serious eye irritation | Wear eye protection. |

| H335 | May cause respiratory irritation | Use only in a well-ventilated area. Avoid breathing dust. |

-

Handling: Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

1,1-Dimethyl-4-oxopiperidin-1-ium iodide is a specialized chemical reagent whose value is derived from its hybrid structure. It combines the well-established chemical utility of the 4-oxopiperidone core with the characteristic properties of a quaternary ammonium salt. For drug development professionals and synthetic chemists, it serves as a versatile intermediate, offering a reactive carbonyl handle on a stable, cationic scaffold. For researchers in toxicology and microbiology, it can act as a model compound for investigating the broader biological and environmental impact of the QAC class. A comprehensive understanding of its synthesis, properties, and safe handling is essential for leveraging its full potential in a scientific setting.

References

-

Pharmaceutical Technology. (2022, January 27). How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines. [Link]

-

PubChem. 1,1-Dimethyl-4-oxopiperidin-1-ium iodide. National Center for Biotechnology Information. [Link]

-

Toxics Use Reduction Institute (TURI). (2021, November). Quaternary Ammonium Compounds Fact Sheet. [Link]

-

ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

-

Hogue, C. et al. (2023, May 23). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology. [Link]

-

NCBI Bookshelf. (2023, July 15). Quaternary Ammonium Compound Toxicity. StatPearls. [Link]

Sources

- 1. 1,1-Dimethyl-4-oxopiperidin-1-ium iodide | C7H14INO | CID 11149497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]

- 3. turi.org [turi.org]

- 4. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 4-oxopiperidinium chloride: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidinium Moiety: A Cornerstone in a Century of Chemical Innovation and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, represents one of the most prolific structural motifs in the annals of medicinal chemistry. Its journey from a pungent isolate of black pepper to a foundational scaffold in a multitude of blockbuster drugs is a testament to over a century of advancements in organic synthesis, pharmacology, and structural biology. This guide provides a comprehensive exploration of the discovery and history of piperidinium compounds, delving into the seminal moments of their initial isolation, the evolution of their synthetic methodologies, and their transformative impact on modern medicine. We will examine the physicochemical properties that render the piperidinium cation a valuable entity in drug design and formulation. Furthermore, this guide will provide detailed experimental protocols for key synthetic transformations and an analysis of the mechanism of action of landmark piperidine-containing pharmaceuticals.

From Natural Alkaloid to Laboratory Staple: The Genesis of Piperidine Chemistry

The story of piperidine begins not in a laboratory, but in the spice trade that has shaped civilizations. The pungent character of black pepper, derived from the fruit of Piper nigrum, is primarily due to the alkaloid piperine . It was from this readily available natural product that the Scottish chemist Thomas Anderson first isolated piperidine in 1850 by treating piperine with nitric acid.[1] Two years later, the French chemist Auguste Cahours independently achieved the same feat and bestowed the name "piperidine" upon this novel compound, a nod to its peppery origins.[1]

The initial structural elucidation of alkaloids in the 19th and early 20th centuries was a formidable challenge, relying on a combination of elemental analysis, degradation reactions, and the painstaking synthesis of proposed structures.[2][3] These early methods gradually unveiled the cyclic nature of piperidine, a saturated heterocycle of five methylene bridges and one amino bridge.[1]

A significant controversy in the mid-20th century revolved around the conformational analysis of the piperidine ring.[4] Much like cyclohexane, piperidine adopts a chair conformation to minimize steric strain. However, the presence of the nitrogen atom introduces two distinct chair conformers: one with the N-H bond in an axial position and the other in an equatorial position.[4] Through extensive spectroscopic studies, it was determined in the 1950s-1970s that the equatorial conformation is more stable.[4]

The Evolution of Synthesis: From Pyridine's Shadow to a Multitude of Methodologies

The early reliance on the degradation of natural products for obtaining piperidine was soon superseded by more efficient and scalable synthetic routes. The advent of catalytic hydrogenation in the early 20th century provided a direct pathway from the readily available aromatic heterocycle, pyridine.

Industrially, the hydrogenation of pyridine remains the most common method for producing piperidine, often employing catalysts such as molybdenum disulfide.[1] A modified Birch reduction using sodium in ethanol also serves as a viable, albeit less common, industrial method.[1]

Over the decades, the synthetic chemist's toolkit for constructing the piperidine scaffold has expanded dramatically, offering a range of strategies to introduce diverse functionalities with high levels of stereocontrol.

Key Synthetic Approaches to Piperidine Derivatives:

-

Catalytic Hydrogenation of Pyridines: This remains a cornerstone for the synthesis of the parent piperidine and its simple derivatives. The choice of catalyst (e.g., PtO₂, Rh/C, Raney Ni) and reaction conditions can influence the efficiency and selectivity of the reduction.[5]

-

Intramolecular Cyclization Reactions: A plethora of methods exist to form the piperidine ring through the cyclization of linear precursors. These include intramolecular Michael additions, reductive aminations, and various metal-catalyzed cyclizations.[5]

-

Multicomponent Reactions (MCRs): These elegant one-pot reactions allow for the rapid assembly of complex piperidine structures from three or more starting materials, offering significant advantages in terms of efficiency and atom economy.[5]

The Piperidinium Cation: A Key Player in Drug Formulation and Action

Piperidine is a secondary amine with a pKa of its conjugate acid, the piperidinium ion, around 11.2.[1] This basicity is a crucial feature, as it allows for the formation of stable salts with a wide range of acidic compounds, including many active pharmaceutical ingredients (APIs). The formation of a piperidinium salt can profoundly influence the physicochemical properties of a drug, often leading to improved solubility, stability, and bioavailability.[6][7][8]

Physicochemical Properties of Piperidinium Salts:

| Property | Significance in Drug Development |

| Solubility | Enhanced aqueous solubility of the salt form can improve dissolution rates and bioavailability of poorly soluble drugs.[6][8] |

| Melting Point | The formation of a crystalline salt with a distinct melting point is indicative of a stable, pure solid form, which is crucial for manufacturing and formulation.[9] |

| Hygroscopicity | The tendency to absorb moisture can be modulated by salt formation, impacting the stability and handling of the drug substance.[9] |

| Chemical Stability | Salt formation can protect the API from degradation, extending the shelf-life of the drug product.[9] |

The protonated nitrogen of the piperidinium cation can also play a direct role in the pharmacodynamics of a drug by engaging in crucial hydrogen bonding interactions with its biological target.

Landmark Piperidine-Containing Drugs: A Historical Perspective

The versatility of the piperidine scaffold is best illustrated by its presence in a vast array of clinically successful drugs across diverse therapeutic areas. The following timeline highlights some of the key discoveries that cemented the importance of piperidinium compounds in modern medicine.

| Drug | Year of Discovery/Synthesis | Therapeutic Class | Key Discovery Insight |

| Pethidine (Meperidine) | 1938 | Opioid Analgesic | Synthesized as a potential anticholinergic, its potent analgesic properties were discovered serendipitously.[10][11][12] |

| Haloperidol | 1958 | Antipsychotic | Developed from structure-activity relationship studies of pethidine analogs, leading to a potent dopamine receptor antagonist.[1][13][14][15][16] |

| Fentanyl | 1959-1960 | Opioid Analgesic | A result of the quest for more potent and safer analgesics, it is approximately 100 times more potent than morphine.[17][18][19][20][21] |

| Risperidone | 1980s | Atypical Antipsychotic | Designed to have a mixed serotonin-dopamine antagonist profile, aiming for improved efficacy and reduced side effects compared to typical antipsychotics.[22][23][24][25][26] |

Mechanism of Action of Key Piperidinium Drugs

The piperidine moiety in these drugs often serves as a critical pharmacophore, orienting other functional groups for optimal interaction with their biological targets.

Fentanyl exerts its powerful analgesic effects by acting as a potent agonist at the μ-opioid receptors in the central nervous system. The piperidine ring is a key structural element that mimics the endogenous opioid peptides, allowing for high-affinity binding to the receptor.

Figure 1: Simplified signaling pathway of Fentanyl's analgesic action.

Haloperidol, a typical antipsychotic, primarily functions as a potent antagonist of dopamine D2 receptors in the mesolimbic pathway of the brain.[24] This blockade is thought to be responsible for its efficacy in treating the positive symptoms of schizophrenia.

Risperidone, an atypical antipsychotic, exhibits a more complex pharmacological profile. It is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[22][23][24][25][26] This dual antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal side effects at therapeutic doses compared to typical antipsychotics.

Figure 2: Comparative mechanisms of Haloperidol and Risperidone.

Experimental Protocols: Synthesis and Application

The following protocols provide detailed, step-by-step methodologies for key experiments relevant to piperidinium chemistry.

Protocol 1: Synthesis of a Piperidinium Ionic Liquid (1-Butyl-1-methylpiperidinium Bromide)

This protocol describes the quaternization of 1-methylpiperidine to form a simple piperidinium ionic liquid.

Materials:

-

1-Methylpiperidine

-

1-Bromobutane

-

Acetone

-

Ethyl acetate (cold)

-

Round-bottomed flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Vacuum filtration apparatus

-

Vacuum desiccator with P₂O₅

Procedure:

-

In a 250 cm³ round-bottomed flask, dissolve 0.05 mol of 1-methylpiperidine in 5 cm³ of acetone.

-

To this solution, add 0.0525 mol of 1-bromobutane and an additional 10 cm³ of acetone.

-

Heat the reaction mixture to reflux with stirring for 24 hours.

-

After 24 hours, cool the flask to room temperature and then place it in a refrigerator for another 24 hours to facilitate crystallization.

-

Collect the resulting crystalline product by vacuum filtration.

-

Wash the product with a small amount of cold ethyl acetate to remove any unreacted starting materials.

-

Dry the final product in a vacuum desiccator over P₂O₅ to a constant weight.

Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation

This protocol outlines a general procedure for the synthesis of an α,β-unsaturated compound via a piperidine-catalyzed Knoevenagel condensation.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Active methylene compound (e.g., malononitrile)

-

Piperidine

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

To a round-bottom flask, add the aldehyde (1.0 equivalent), the active methylene compound (1.0-1.2 equivalents), and ethanol as the solvent.

-

Add a catalytic amount of piperidine (e.g., 10 mol%) to the reaction mixture.

-

Heat the mixture to reflux with stirring and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting aldehyde), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If no precipitate forms, the product can be isolated by evaporation of the solvent followed by purification (e.g., recrystallization or column chromatography).

Conclusion and Future Outlook

The journey of piperidinium compounds from their natural origins to their central role in modern pharmacology is a compelling narrative of scientific discovery and innovation. The inherent structural and physicochemical properties of the piperidine scaffold have made it a "privileged structure" in medicinal chemistry, enabling the development of drugs that have profoundly impacted human health. As our understanding of disease biology deepens and synthetic methodologies become ever more sophisticated, the piperidinium moiety is poised to remain a cornerstone of drug discovery efforts for the foreseeable future. The continued exploration of novel piperidine-based scaffolds, guided by the principles of rational drug design and an appreciation of their rich chemical history, will undoubtedly lead to the next generation of innovative therapeutics.

References

-

Piperidine. In: Wikipedia. Accessed January 7, 2026. [Link][1][4]

-

Mechanism of Action | PERSERIS® (risperidone) HCP. Accessed January 7, 2026. [Link][5][22]

-

The history and development of the fentanyl series. J Pain Symptom Manage. 1992;7(3 Suppl):S3-7. [Link][17]

-

Mechanism of Action of Risperidone. Psychopharmacology Institute. Published July 1, 2014. [Link][23]

-

Fentanyl History. News-Medical.net. Accessed January 7, 2026. [Link][18]

-

What is the mechanism of Risperidone? Patsnap Synapse. Published July 17, 2024. [Link][24]

-

Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Accessed January 7, 2026. [Link][25]

-

What Is the History of Fentanyl? | When and Why Was It Developed? The Recovery Village. Published October 25, 2021. [Link][19]

-

What is the mechanism of action of Risperidone (risperidone)? Dr.Oracle. Published November 13, 2025. [Link][26]

-

What is Haloperidol? News-Medical.net. Accessed January 7, 2026. [Link][13]

-

Fentanyl: where did it all go wrong? Pharmaceutical Technology. Published February 27, 2018. [Link][20]

-

The Rise of Fentanyl – The Diversity of Drugs: History, Effects, and Everything in Between. Accessed January 7, 2026. [Link][21]

-

Pethidine. In: Wikipedia. Accessed January 7, 2026. [Link][10]

-

[The discovery of haloperidol]. Encephale. 1999;25(1):57-63. [Link][14]

-

Haloperidol: Discovery, Structure and Mechanisms | UKEssays.com. Published February 8, 2020. [Link][15]

-

The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice. Brain Res Bull. 2009;79(2):130-141. [Link][16]

-

Synthesis of Pethidine aka Meperidine. Chemistry Steps. Accessed January 7, 2026. [Link][11]

-

Haloperidol. In: Wikipedia. Accessed January 7, 2026. [Link]

-

PETHIDINE. Homi Bhabha Centre for Science Education. Accessed January 7, 2026. [Link][12]

-

Piperidine alkaloids from Piper methysticum. Phytochemistry. 2003;63(2):193-198. [Link]

-

UNIT – I - Alkaloids – SCYA7201. Sathyabama Institute of Science and Technology. Accessed January 7, 2026. [Link][2]

-

Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules. 2023;28(15):5787. [Link][6]

-

Conformation of piperidine and of derivatives with additional ring hetero atoms. Acc Chem Res. 1975;8(9):300-306. [Link]

-

Alkaloid | Definition, Structure, & Classification. Britannica. Published December 24, 2025. [Link][3]

-

Structural determination of alkaloids. SlideShare. Published October 25, 2016. [Link]

-

Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an. SlideShare. Published April 13, 2020. [Link]

-

Alkaloid. In: Wikipedia. Accessed January 7, 2026. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. 2023;8(4). [Link]

-

Piperidine alkaloids from Piper methysticum. Phytochemistry. 2003;63(2):193-198. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angew Chem Int Ed Engl. 2020;59(20):7726-7730. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. 2018;23(7):1719. [Link][7]

-

fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. J Braz Chem Soc. 2005;16(6b). [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2026;302(Pt 1):118213. [Link]

-

Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules. 2022;27(19):6693. [Link]

-

[Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs]. Arch Pharm (Weinheim). 1993;326(9):513-518. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Published October 17, 2025. [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. 2022;7(9):8085-8093. [Link]

- Synthesis of meperidine. US3824242A.

-

Physiochemical assessment of pharmaceutical salt forms. Ayurlog. Published November 18, 2024. [Link][8]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. 2018;23(7):1719. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023;24(3):2937. [Link][5]

-

Chemical structure of piperidine a; and compounds having piperidine... ResearchGate. Accessed January 7, 2026. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Med Chem. 2023;14(1):103-110. [Link]

Sources

- 1. Haloperidol - Wikipedia [en.wikipedia.org]

- 2. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 3. Alkaloid | Definition, Structure, & Classification | Britannica [britannica.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pethidine - Wikipedia [en.wikipedia.org]

- 11. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 13. news-medical.net [news-medical.net]

- 14. [The discovery of haloperidol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ukessays.com [ukessays.com]

- 16. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The history and development of the fentanyl series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. therecoveryvillage.com [therecoveryvillage.com]

- 20. Fentanyl: where did it all go wrong? - Pharmaceutical Technology [pharmaceutical-technology.com]

- 21. The Rise of Fentanyl – The Diversity of Drugs: History, Effects, and Everything in Between [opentextbooks.clemson.edu]

- 22. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]

- 23. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 24. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 25. Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 26. droracle.ai [droracle.ai]

Unlocking the Potential of 1,1-Dimethyl-4-oxopiperidin-1-ium Iodide: A Technical Guide for Researchers

Introduction: The Untapped Versatility of a Quaternary Piperidinium Salt

1,1-Dimethyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium salt derived from N-methyl-4-piperidone, represents a compelling yet underexplored molecule in medicinal chemistry and organic synthesis. Its rigid piperidinone core, combined with a permanently cationic nitrogen center, suggests a rich potential for biological activity and utility as a synthetic building block. This guide provides a comprehensive overview of promising research avenues for this compound, complete with detailed experimental protocols and the scientific rationale underpinning these explorations. For drug development professionals and academic researchers alike, this document aims to serve as a foundational resource for initiating novel research projects centered on this intriguing molecule.

Table 1: Physicochemical Properties of 1,1-Dimethyl-4-oxopiperidin-1-ium Iodide [1]

| Property | Value |

| IUPAC Name | 1,1-dimethylpiperidin-1-ium-4-one iodide |

| Molecular Formula | C₇H₁₄INO |

| Molecular Weight | 255.10 g/mol |

| CAS Number | 26822-37-7[2] |

| Appearance | Solid (predicted) |

| Solubility | Soluble in polar solvents (e.g., water, acetonitrile) |

Core Research Area 1: Synthesis and Characterization

The foundational step in exploring the potential of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide is a reliable and well-characterized synthesis. The most direct route involves the quaternization of a tertiary amine, in this case, N-methyl-4-piperidone, with methyl iodide. This Sₙ2 reaction is typically straightforward, but optimization of reaction conditions is crucial for achieving high purity and yield.

Experimental Protocol: Synthesis of 1,1-Dimethyl-4-oxopiperidin-1-ium Iodide

This protocol is adapted from established methods for the N-alkylation of piperidines and other tertiary amines.[3][4]

Materials:

-

N-Methyl-4-piperidone (1.0 eq.)

-

Methyl iodide (1.2 eq.)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional, for heating)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve N-methyl-4-piperidone in anhydrous acetonitrile.

-

Addition of Alkylating Agent: To the stirred solution, slowly add methyl iodide at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material. The product, being a salt, will often precipitate out of the acetonitrile solution.

-

Product Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold, anhydrous diethyl ether. If no precipitate forms, the product can be precipitated by the addition of anhydrous diethyl ether to the reaction mixture.

-

Purification and Characterization: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve higher purity. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality of Experimental Choices:

-

Anhydrous Solvents: The use of anhydrous solvents is critical to prevent side reactions, such as the hydrolysis of the product or reaction of methyl iodide with water.

-

Inert Atmosphere: An inert atmosphere prevents the introduction of atmospheric moisture.

-

Excess Methyl Iodide: A slight excess of methyl iodide ensures the complete conversion of the starting material.

-

Room Temperature Reaction: The reaction is often efficient at room temperature, minimizing the formation of byproducts that could occur at elevated temperatures.

Core Research Area 2: Exploration of Biological Activities

The structural motif of a quaternary piperidinium salt is present in a variety of biologically active compounds. This suggests that 1,1-Dimethyl-4-oxopiperidin-1-ium iodide could exhibit interesting pharmacological properties. Two primary areas of investigation are proposed: antimicrobial and cholinesterase inhibitory activities.

Antimicrobial Activity

Quaternary ammonium compounds are well-known for their broad-spectrum antimicrobial properties.[5] The positively charged nitrogen is believed to interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.

Caption: Workflow for evaluating the antimicrobial activity of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide.

This protocol is based on the broth microdilution method.

Materials:

-

1,1-Dimethyl-4-oxopiperidin-1-ium iodide stock solution

-

Bacterial and/or fungal strains

-

Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the 1,1-Dimethyl-4-oxopiperidin-1-ium iodide stock solution in the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes in media) and negative (media only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Cholinesterase Inhibitory Activity

The piperidine nucleus is a key pharmacophore in many cholinesterase inhibitors used in the treatment of Alzheimer's disease.[6][7][8][9][10] The quaternary nitrogen of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide could potentially interact with the anionic subsite of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Caption: Proposed mechanism of cholinesterase inhibition.

Materials:

-

1,1-Dimethyl-4-oxopiperidin-1-ium iodide

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microtiter plate

-

Spectrophotometer (plate reader)

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide.

-

Enzyme Addition: Add the cholinesterase enzyme to each well and incubate for a short period.

-

Initiation of Reaction: Add the substrate (ATCI or BTCI) to initiate the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the increase in absorbance due to the formation of the 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Core Research Area 3: Synthetic Intermediate

The ketone functionality at the 4-position of the piperidine ring makes 1,1-Dimethyl-4-oxopiperidin-1-ium iodide a versatile intermediate for the synthesis of more complex molecules. The quaternary nitrogen can act as a directing group or be involved in subsequent transformations.

Potential Synthetic Transformations

Caption: Potential synthetic modifications of the ketone group.

Example Protocol: Reduction of the Ketone

Materials:

-

1,1-Dimethyl-4-oxopiperidin-1-ium iodide

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolution: Dissolve 1,1-Dimethyl-4-oxopiperidin-1-ium iodide in methanol in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath and slowly add sodium borohydride in portions.

-

Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with a suitable organic solvent.

-

Purification: Purify the product by column chromatography or recrystallization.

Conclusion and Future Outlook

1,1-Dimethyl-4-oxopiperidin-1-ium iodide presents a promising scaffold for the development of new therapeutic agents and as a versatile intermediate in organic synthesis. The research areas outlined in this guide provide a solid foundation for further investigation. Future work could expand to explore its potential in other therapeutic areas, such as anticancer or antiviral applications, where piperidin-4-one derivatives have shown promise.[11] Furthermore, the development of asymmetric synthetic routes to chiral derivatives could open up new avenues for stereoselective biological targeting. The systematic exploration of this compound and its derivatives is poised to yield valuable insights and potentially lead to the discovery of novel chemical entities with significant scientific and commercial value.

References

-

Viegas, C. Jr., Bolzani, V. S., & Barreiro, E. J. (2006). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 14(13), 4435-4444. [Link]

-

Li, W., et al. (2019). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 180, 534-549. [Link]

-

Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(17), 2468-2475. [Link]

-

Yurttaş, L., et al. (2018). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 351(11), e1800169. [Link]

-

Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]

-

D'Souza, D. M., & Müller, T. J. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 51(1), 171-176. [Link]

-

PubChem. (n.d.). 1,1-Dimethyl-4-oxopiperidin-1-ium iodide. National Center for Biotechnology Information. [Link]

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565-583. [Link]

-

Abdel-Rahman, A. A. H., et al. (2017). Synthesis and antibacterial activity of quaternary ammonium salt-type antibacterial agents with a phosphate group. Molecules, 22(10), 1690. [Link]

Sources

- 1. 1,1-Dimethyl-4-oxopiperidin-1-ium iodide | C7H14INO | CID 11149497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and antibacterial activity of quaternary ammonium salt-type antibacterial agents with a phosphate group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Quaternary Ammonium Salts in Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Versatility of the Quaternary Nitrogen

Quaternary ammonium salts (QAS), often called quats, represent a cornerstone class of organic compounds defined by a unique structural motif: a central nitrogen atom covalently bonded to four organic groups, resulting in a permanent positive charge.[1][2] This cationic nature is independent of pH, a feature that distinguishes them from primary, secondary, or tertiary amines.[3][4] This inherent charge, balanced by a counter-anion (typically a halide), is the foundation of their vast utility.[1][2] The four organic substituents can be meticulously tailored—from simple alkyl chains to complex chiral moieties—allowing for precise control over properties like hydrophobicity, steric bulk, and surface activity.[3] This structural adaptability has positioned QAS as indispensable tools in fields as diverse as organic synthesis, materials science, and antimicrobial drug development.[1][3][4] This guide provides an in-depth exploration of the core synthetic methodologies for QAS and illustrates how these strategies are dictated by their intended high-value applications.

Part 1: Foundational Synthetic Methodologies

The creation of the quaternary nitrogen center is achieved through several reliable synthetic routes. The choice of method is primarily dictated by the desired complexity of the final molecule and the nature of the available starting materials.

The Menshutkin Reaction: Direct Alkylation of Tertiary Amines

The most prevalent and straightforward route to QAS is the quaternization of a tertiary amine with an alkylating agent, a process known as the Menshutkin reaction.

Causality Behind the Choice: This reaction is favored for its simplicity and high efficiency. It proceeds via a classic bimolecular nucleophilic substitution (S N 2) mechanism, where the lone pair of the tertiary amine's nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent.[3]

-

Reagents: The tertiary amine can be simple (e.g., trimethylamine) or complex. The alkylating agent is typically a reactive alkyl halide (R-X, where X = I, Br, Cl) or a dialkyl sulfate.[3] The choice of alkyl halide influences reactivity, with iodides being the most reactive and chlorides the least.

-

Reaction Conditions: Solvent polarity plays a critical role; polar aprotic solvents like acetonitrile or DMF accelerate the S N 2 reaction by stabilizing the charged transition state without solvating the nucleophile excessively. Steric hindrance around the nitrogen atom or the electrophilic carbon can significantly slow the reaction rate.[3]

Caption: General schematic of the Menshutkin Reaction (S N 2 mechanism).

Experimental Protocol: Synthesis of Benzalkonium Chloride

This protocol describes a typical synthesis of a widely used disinfectant, benzalkonium chloride, from a long-chain alkyldimethylamine and benzyl chloride.[4]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve one molar equivalent of N,N-dimethyldodecylamine in a suitable solvent such as acetonitrile.

-

Addition of Alkylating Agent: Slowly add 1.05 molar equivalents of benzyl chloride to the solution at room temperature. The slight excess of the alkylating agent ensures complete conversion of the tertiary amine.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC or GC to observe the disappearance of the starting amine.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, benzalkonium chloride, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, such as acetone/ether, to yield the pure quaternary ammonium salt.

Synthesis of Chiral Quaternary Ammonium Salts

In the field of asymmetric synthesis, chiral QAS are invaluable as phase-transfer catalysts for creating enantioenriched molecules.[5][6] Their synthesis requires the introduction of chirality either in the starting amine or through the alkylating agent.

Causality Behind the Choice: The most common strategy involves the quaternization of naturally occurring chiral amines, such as Cinchona alkaloids (e.g., cinchonidine) or their derivatives.[5] The inherent stereochemistry of the alkaloid backbone provides the chiral environment necessary for inducing asymmetry in catalytic reactions.

Caption: Workflow for synthesizing and applying chiral QAS catalysts.

Part 2: Application-Driven Synthetic Design

The structure of a QAS is rarely designed in isolation; it is almost always tailored to a specific function. The following sections detail how the end-use dictates the synthetic strategy.

Quaternary Ammonium Salts as Phase-Transfer Catalysts (PTCs)

The Challenge: Many organic reactions involve an ionic nucleophile (soluble in water) and an organic substrate (soluble in an immiscible organic solvent). The reaction is impractically slow because the reactants cannot interact.

The PTC Solution: A QAS can act as a "shuttle" for the anion.[7] The mechanism relies on the dual solubility of the catalyst. The lipophilic alkyl groups on the QAS cation allow it to dissolve in the organic phase, carrying the nucleophilic anion with it as an ion pair.[8] This "naked" anion in the organic phase is highly reactive, as it is poorly solvated compared to its state in the aqueous phase.[9][10] After the reaction, the catalyst cation shuttles the leaving group anion back to the aqueous phase, completing the catalytic cycle.

Synthetic Considerations: An effective PTC must possess sufficient lipophilicity to be soluble in the organic phase. Therefore, synthetic targets often include QAS with longer alkyl chains, such as tetrabutylammonium or Aliquat 336 (a mixture of methyltrioctylammonium chlorides).

Caption: The catalytic cycle of a quaternary ammonium salt in phase-transfer catalysis.

| Common Phase-Transfer Catalyst | Structure | Typical Applications |

| Tetrabutylammonium bromide (TBAB) | [N(C₄H₉)₄]⁺Br⁻ | Williamson ether synthesis, alkylations, cyanations |

| Benzyltriethylammonium chloride (BTEAC) | [N(C₂H₅)₃(CH₂Ph)]⁺Cl⁻ | Dichlorocarbene generation, polymer synthesis |

| Aliquat® 336 | [N(CH₃)(C₈H₁₇)₃]⁺Cl⁻ | Metal extraction, oxidation reactions |

| (S)-N-Benzyl-N-methylcinchonidinium chloride | Chiral structure | Asymmetric alkylations, Michael additions |

Surfactants and Antimicrobial Agents

The Design Principle: The dual nature—or amphiphilicity—of certain QAS is key to their function as surfactants and antimicrobials. The molecule is designed with a positively charged, hydrophilic "head" (the quaternary nitrogen) and one or more long, lipophilic "tails" (alkyl chains, typically C12-C18).[3][11][12]

Mechanism of Action:

-

Surfactancy: In applications like fabric softeners or hair conditioners, the cationic head adsorbs onto negatively charged surfaces (like fabric or hair fibers), while the hydrophobic tails orient outwards, creating a lubricating layer that reduces friction and static.[4][11][12]

-

Antimicrobial Activity: Bacteria, fungi, and enveloped viruses possess negatively charged cell membranes or envelopes. The cationic head of the QAS binds to this surface via electrostatic attraction.[3][13] The hydrophobic tails then penetrate and disrupt the lipid bilayer, leading to leakage of cellular contents and cell death.[14][15][16] This non-specific physical disruption makes the development of microbial resistance less likely compared to target-specific antibiotics.[3][15]

Synthetic Considerations: Synthesis is geared towards incorporating long alkyl chains. This is often achieved by starting with fatty acids derived from natural sources like coconut or tallow oil.[17] The alkyl chain length is a critical parameter; antimicrobial activity generally increases with chain length up to a certain point (often around C14-C16), after which decreased water solubility can reduce efficacy.[18][19]

| Antimicrobial QAS | Common Name | Key Structural Feature | Primary Use |

| Alkyl dimethyl benzyl ammonium chloride | Benzalkonium Chloride (BAC) | C8-C18 alkyl chain, benzyl group | Disinfectant wipes, antiseptics[4][13] |

| Didecyldimethylammonium chloride | DDAC | Two C10 alkyl chains | Fungicide, wood preservative, hospital disinfectant[4] |

| Cetylpyridinium chloride | CPC | C16 alkyl chain, pyridinium ring | Antiseptic mouthwashes, lozenges[4] |

| Cetrimonium chloride | CTAC | C16 alkyl chain | Hair conditioner, antistatic agent[4] |

Ion-Exchange Resins

The Concept: Strong base anion (SBA) exchange resins are solid-phase materials that can capture and exchange anions from a solution. They are critical in water purification, chemical analysis, and catalysis.

Synthetic Strategy: The synthesis involves creating an insoluble polymer matrix, typically by copolymerizing styrene with divinylbenzene to create cross-linked beads.[20] These inert beads are then functionalized. A common method is chloromethylation followed by amination with a tertiary amine (like trimethylamine) to introduce quaternary ammonium groups throughout the polymer matrix.[20] The result is a solid resin with covalently bound cationic sites ([–CH₂N(CH₃)₃]⁺) and mobile counter-anions (e.g., Cl⁻), which can be exchanged for other anions in a solution passed over the resin.[21]

Caption: Function of a strong base anion exchange resin with quaternary ammonium groups.

Conclusion and Future Outlook

The synthesis of quaternary ammonium salts is a mature yet continually evolving field. The fundamental reactions, particularly the Menshutkin alkylation, provide a robust platform for creating a vast array of structures. The true ingenuity lies in the rational design of these molecules, where synthetic choices are deliberately made to elicit specific functions—be it catalytic activity, surface modification, or biocidal efficacy. As the scientific community places greater emphasis on sustainability, future research will increasingly focus on the synthesis of QAS from renewable feedstocks and the design of biodegradable derivatives to mitigate environmental persistence, ensuring that these versatile compounds remain powerful tools for innovation.[3]

References

-

Quaternary ammonium cation. Wikipedia. [Link]

-

Biological Activity of Quaternary Ammonium Salts and Their Derivatives. (2020). PMC. [Link]

-

Quaternary ammonium salts – Knowledge and References. Taylor & Francis. [Link]

-

SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. TSI Journals. [Link]

-

Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications. (2023). ACS Publications. [Link]

-

Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. [Link]

-

Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts. Taylor & Francis Online. [Link]

-

Phase transfer catalysis (PTC). (2023). OperaChem. [Link]

-

Quaternary Ammonium Salts: Hofmann Elimination. (2015). Chemistry LibreTexts. [Link]

-

Synthesis of Main-Chain Chiral Quaternary Ammonium Polymers for Asymmetric Catalysis Using Quaternization Polymerization. NIH. [Link]

-

Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. MDPI. [Link]

-

Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. (2022). ResearchGate. [Link]

-

Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. PMC. [Link]

-

Hofmann elimination. Wikipedia. [Link]

-

Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. [Link]

-

Ion-exchange resin. Wikipedia. [Link]

-

Chiral ammonium salts tested for the syntheses of products 2. ResearchGate. [Link]

-

Quaternary Ammonium Salts (AQA A Level Chemistry): Revision Note. (2024). Save My Exams. [Link]

-

The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? (2017). Master Organic Chemistry. [Link]

-

Anion Exchange Resin. Huayue. [Link]

-

Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds from natural oils. (2024). ResearchGate. [Link]

-

Quaternary Ammonium Compounds: FAQ on Common Disinfectant Ingredients. The American Cleaning Institute (ACI). [Link]

-

Phase Transfer Catalysis. Dalal Institute. [Link]

-

Ch22: Hofmann elimination. University of Calgary. [Link]

-

Kinetics and Mechanism of Quaternary Ammonium Salts as Phase-Transfer Catalysts in the Liquid−Liquid Phase for Oxidation of Thiophene. ACS Publications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Main-Chain Chiral Quaternary Ammonium Polymers for Asymmetric Catalysis Using Quaternization Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. yeserchem.com [yeserchem.com]

- 12. savemyexams.com [savemyexams.com]

- 13. cleaninginstitute.org [cleaninginstitute.org]

- 14. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. tsijournals.com [tsijournals.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Ion-exchange resin - Wikipedia [en.wikipedia.org]

- 21. huayuecorp.com [huayuecorp.com]

A Technical Guide to 1,1-Dimethyl-4-oxopiperidin-1-ium iodide in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as foundational scaffolds for the development of new therapeutic agents is perpetual. Among the myriad of heterocyclic systems, the piperidine ring, and specifically the 4-oxopiperidine moiety, has emerged as a "privileged scaffold." This is due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. This guide focuses on a specific derivative within this class: 1,1-Dimethyl-4-oxopiperidin-1-ium iodide.

This quaternary ammonium salt, while not extensively documented in publicly accessible scientific literature as a direct precursor in blockbuster drugs, holds considerable potential as a versatile building block in synthetic medicinal chemistry. Its chemical nature—possessing a reactive ketone functionality and a permanently charged quaternary ammonium center—presents unique opportunities for molecular elaboration and diversification.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide. We will delve into its physicochemical properties, synthesis, and the established significance of its core 4-oxopiperidine scaffold. Furthermore, we will explore its potential, and in some cases, speculative, applications in the synthesis of medicinally relevant compounds, drawing upon established chemical principles and analogous reactivity. While concrete examples of its widespread application are not abundant in peer-reviewed literature, the foundational chemistry of this compound suggests a latent utility waiting to be fully harnessed in the pursuit of novel therapeutics.

Part 1: Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective utilization in synthesis.

Chemical and Physical Properties

1,1-Dimethyl-4-oxopiperidin-1-ium iodide is a stable, solid organic salt. Its key properties are summarized in the table below, based on available data.[1]

| Property | Value | Source |

| CAS Number | 26822-37-7 | PubChem |

| Molecular Formula | C₇H₁₄INO | PubChem |

| Molecular Weight | 255.10 g/mol | PubChem |

| Appearance | Solid (Typical) | |

| IUPAC Name | 1,1-dimethyl-4-oxopiperidin-1-ium iodide | PubChem |

| Solubility | Soluble in polar solvents like water and alcohols | General Knowledge |

| Melting Point | Data not widely available | |

| Hazard Statements | H302, H315, H319, H335 | PubChem |

Synthesis

The synthesis of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide is a straightforward quaternization reaction of a tertiary amine. The process involves the methylation of N-methyl-4-piperidone using an alkylating agent, typically methyl iodide.

Experimental Protocol: Synthesis of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-4-piperidone (1 equivalent) in a suitable solvent such as acetone or acetonitrile.

-

Addition of Methylating Agent: To the stirred solution, add methyl iodide (1.1 to 1.5 equivalents) dropwise at room temperature.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-